5-Methylthiophene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

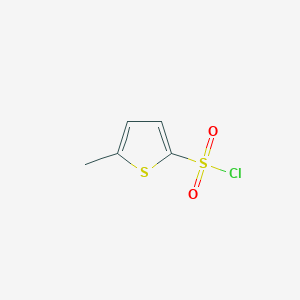

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRRHYGHGJEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496437 | |

| Record name | 5-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55854-45-0 | |

| Record name | 5-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylthiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a thiophene ring substituted with a methyl group and a reactive sulfonyl chloride moiety, make it a valuable precursor for the synthesis of a wide range of sulfonamides and other sulfur-containing compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H5ClO2S2 | [2] |

| Molecular Weight | 196.68 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 285 °C | [1] |

| Density | 1.432 g/cm³ | [1] |

| CAS Number | 55854-45-0 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorosulfonation of 2-methylthiophene.[1][4] This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, primarily at the 5-position due to the activating and directing effect of the methyl group.

A general protocol for the synthesis is as follows:

Reaction: Chlorosulfonation of 2-Methylthiophene

A simplified reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

In a fume hood, cool a flask containing chlorosulfonic acid (typically 2-4 equivalents) to 0 °C in an ice bath.

-

Slowly add 2-methylthiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm) and two doublets in the aromatic region for the thiophene protons (typically between 7.0 and 7.8 ppm) with a coupling constant characteristic of ortho-coupling in a thiophene ring. The deshielding effect of the sulfonyl chloride group will cause the proton at the 3-position to appear at a lower field than the proton at the 4-position.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon (around 15 ppm) and four distinct signals for the thiophene ring carbons. The carbon attached to the sulfonyl chloride group (C2) and the carbon bearing the methyl group (C5) will be quaternary and may show weaker signals. The chemical shifts of the thiophene carbons are influenced by the substituents, with the carbon atoms adjacent to the sulfur atom appearing at a lower field.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl group (S=O stretching) in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group, which readily reacts with a variety of nucleophiles.

Sulfonamide Formation

The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines.[5][6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General scheme for sulfonamide synthesis.

Experimental Protocol for Sulfonylation of an Amine:

-

Dissolve the amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution.

-

Allow the reaction to stir at room temperature for a period of time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

The resulting 5-methylthiophene-2-sulfonamides are valuable scaffolds in drug discovery, known to exhibit a range of biological activities.

Reactions with Other Nucleophiles

This compound can also react with other nucleophiles, such as alcohols and thiols, to form sulfonate esters and thiosulfonates, respectively. These reactions typically proceed under similar conditions to sulfonamide formation, often requiring a base to facilitate the reaction.[7]

Applications in Drug Discovery and Agrochemicals

The 5-methylthiophene-2-sulfonyl moiety is a key structural feature in a number of biologically active compounds. Its incorporation into molecules can modulate their physicochemical properties, such as lipophilicity and metabolic stability, and can also provide crucial interactions with biological targets.

While specific examples for this compound are not extensively detailed in readily available literature, the broader class of thiophenesulfonyl chlorides are recognized as important building blocks. For instance, various thiophenesulfonamide derivatives have been investigated as potential kinase inhibitors and for other therapeutic applications.[8] The presence of the methyl group in the 5-position can influence the steric and electronic properties of the resulting sulfonamides, potentially leading to improved potency and selectivity.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[3] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store the compound in a tightly closed container in a cool, dry place away from moisture, as it is moisture-sensitive.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of sulfur-containing heterocyclic compounds. Its straightforward synthesis and versatile reactivity, particularly in the formation of sulfonamides, make it a key intermediate for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction characteristics is crucial for its safe and effective use in the laboratory.

References

- PrepChem. Synthesis of D. 2-Chlorosulfonyl-thiophene. [Link]

- A. S. S. et al. Reaction of Thiophene (la) with DMF-SO¿Cl Complex (Typical Procedure). Journal of the Chemical Society of Japan, Chemistry Letters, 1975, 4(10), 1063-1064. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)

- RSC Advances. General procedure for one pot synthesis of amides 1-19. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. [Link]

- PubChemLite. This compound (C5H5ClO2S2). [Link]

- Google Patents. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

- PubChem. This compound. [Link]

- ChemBK. 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride. [Link]

- Amerigo Scientific. This compound. [Link]

- Organic Syntheses. Thiophenol. [Link]

- MDPI. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Scribd. 13C NMR Chemical Shifts Guide. [Link]

- Wikipedia. 2-Methylthiophene. [Link]

- ResearchGate. Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. [Link]

- Fisher Scientific. 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. [Link]

- ResearchGate.

- National Institutes of Health.

- PrepChem. Synthesis of 5-chloro-2-thienylsulfonyl chloride. [Link]

- SpectraBase. Thiophene-2-sulfonyl chloride - Optional[13C NMR] - Chemical Shifts. [Link]

- 13-C NMR Chemical Shift Table.pdf. [Link]

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

- NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]

- Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

- ResearchGate. Fig. S2 . 1 H-NMR Spectrum of 2-dodecyl-5-trimethylstannylthiophene in... [Link]

- ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. cbijournal.com [cbijournal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Foreword: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene derivatives are particularly prized for their unique electronic properties and ability to act as bioisosteres for phenyl rings. This compound is a quintessential example of a high-value synthetic intermediate. Its sulfonyl chloride moiety is a powerful and versatile electrophilic handle, enabling facile coupling with a vast array of nucleophiles—amines, alcohols, and thiols—to construct complex molecular architectures. This guide provides a detailed exploration of the principal and alternative synthetic pathways to this key building block, grounded in mechanistic understanding and practical, field-proven protocols.

Principal Synthesis Pathway: Electrophilic Chlorosulfonation of 2-Methylthiophene

The most direct and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution of the parent heterocycle, 2-methylthiophene. The choice of the chlorosulfonating agent and the control of reaction conditions are paramount to achieving high yield and regioselectivity.

Mechanistic Rationale and Regioselectivity

The thiophene ring is an electron-rich aromatic system, highly activated towards electrophilic attack. The positions adjacent to the sulfur atom (C2 and C5) are the most nucleophilic due to the ability of the sulfur to stabilize the intermediate sigma complex through resonance.

The starting material, 2-methylthiophene, possesses a methyl group at the C2 position. The methyl group is an activating, ortho-para directing group. In the context of the thiophene ring, this further enhances the electron density at the C5 position, making it the overwhelmingly preferred site for electrophilic attack. The reaction proceeds via the classic SEAr (Electrophilic Aromatic Substitution) mechanism.

Diagram 1: Mechanism of Electrophilic Chlorosulfonation

Caption: Workflow for the conversion of a sulfonamide to a sulfonyl chloride.

Protocol 3: Pyrylium-Mediated Sulfonamide Conversion

This protocol is adapted from the general procedure reported for the late-stage functionalization of primary sulfonamides. [1] Experimental Protocol:

-

Setup: To a vial containing 5-methylthiophene-2-sulfonamide (1.0 eq), add Pyry-BF₄ (2.0 eq) and MgCl₂ (2.5 eq).

-

Reaction: Add tert-butanol (tBuOH) as the solvent (to a concentration of 0.1 M). Seal the vial and heat the mixture to 60 °C for 3-5 hours.

-

Isolation: Upon completion (monitored by TLC or LC-MS), the reaction mixture can often be used directly in the next step. For isolation, the solvent can be evaporated, and the residue partitioned between water and an organic solvent like ethyl acetate. The organic layer containing the sulfonyl chloride is then washed, dried, and concentrated.

Causality Behind Choices:

-

Pyry-BF₄: This specific reagent is highly effective at activating the N-H bonds of the sulfonamide, transforming the NH₂ group into a viable leaving group. [2]* MgCl₂: Serves as an anhydrous, soluble source of nucleophilic chloride ions.

-

tBuOH at 60 °C: These mild conditions ensure the tolerance of a wide variety of other functional groups that would be destroyed by traditional chlorosulfonation reagents. [1]

Data Summary and Characterization

Accurate identification of the final product is critical. The following data provides a reference for the physical and spectroscopic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₂S₂ | PubChem [3] |

| Molecular Weight | 196.68 g/mol | Amerigo Scientific [4] |

| CAS Number | 55854-45-0 | PubChem [3] |

| Appearance | Solid | Sigma-Aldrich [5] |

| IUPAC Name | This compound | PubChem [3] |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), ~6.9 (d, 1H), ~2.5 (s, 3H) | Predicted values based on analogous structures |

| ¹³C NMR (CDCl₃) | δ ~145, ~140, ~135, ~127, ~15 | Predicted values based on analogous structures |

Note: Experimentally obtained NMR data should be used for definitive characterization. Predicted values are for guidance only.

Safety and Handling

The synthesis of this compound involves hazardous materials that demand strict safety protocols.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Sulfuryl Chloride: A corrosive and lachrymatory liquid. It also reacts with moisture to produce corrosive acids. All handling must be done in a fume hood.

-

This compound (Product): As a sulfonyl chloride, it is a moisture-sensitive and corrosive solid. [3]It can cause severe skin burns and eye damage. [3]Store under an inert atmosphere (nitrogen or argon) in a cool, dry place.

-

Work-up: The quenching of chlorosulfonic acid reactions is highly energetic. Use a robust ice bath and add the reaction mixture to ice slowly, never the other way around. Ensure the fume hood sash is lowered.

Conclusion: A Foundational Reagent for Chemical Synthesis

The synthesis of this compound is a mature yet evolving field. While direct chlorosulfonation remains the most common and cost-effective method for large-scale production, its harsh conditions limit its applicability. The advent of milder, late-stage functionalization techniques provides a powerful alternative for academic research and complex molecule synthesis in the pharmaceutical industry. Understanding the mechanistic underpinnings, practical protocols, and safety requirements detailed in this guide empowers researchers to confidently and effectively utilize this versatile chemical building block in their synthetic endeavors.

References

- Sotoyama, T., Hara, S., & Nakagawa, T. (1979). A Simple and Convenient Procedure for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 52(4), 1063-1064. [Link]

- Overman, L. E., et al. (2012). Synthesis of sulfonyl chloride substrate precursors.

- Mateos, C., Rincón, J. A., & de la Peña, M. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403-18407. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12400112, this compound. PubChem. [Link]

- Mateos, C., Rincón, J. A., & de la Peña, M. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18563-18567. [Link]

- PrepChem. (n.d.). Synthesis of D. 2-Chlorosulfonyl-thiophene. PrepChem.com. [Link]

- PubChemLite. (n.d.). This compound (C5H5ClO2S2). PubChemLite. [Link]

- Organic Chemistry Portal. (n.d.).

- Amerigo Scientific. (n.d.). This compound. Product Page. [Link]

- ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Request PDF. [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-2-sulfonyl chloride (CAS No. 55854-45-0) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining the aromaticity of the thiophene ring with the reactive sulfonyl chloride functional group, renders it an invaluable precursor for the synthesis of a diverse array of sulfonamide derivatives. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, comprehensive characterization data, and a discussion of its critical role in the development of therapeutic agents, particularly as a key intermediate for carbonic anhydrase inhibitors. By elucidating the causality behind experimental choices and providing a framework for its application, this document serves as a comprehensive resource for researchers engaged in organic synthesis and drug development.

Introduction: The Significance of the Thiophene Sulfonamide Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can enhance biological activity and modulate metabolic profiles.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamide scaffold becomes a powerful tool in drug design. The sulfonamide moiety itself is a cornerstone of numerous approved drugs, including antibacterials, diuretics, and anticonvulsants.[2]

The combination of these two moieties in molecules derived from this compound has proven particularly effective. These derivatives are prominent as potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various physiological processes. Inhibition of specific CA isozymes is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4] this compound serves as a reactive handle, allowing for the facile introduction of the 5-methylthiophene-2-sulfonyl group onto various amine-containing scaffolds, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Chemical Properties

The properties of this compound are summarized in the table below, compiled from various supplier and database sources.[5][6][7]

| Property | Value |

| CAS Number | 55854-45-0 |

| Molecular Formula | C₅H₅ClO₂S₂ |

| Molecular Weight | 196.68 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | Cc1ccc(s1)S(Cl)(=O)=O |

| InChI Key | QGGRRHYGHGJEKP-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, stringent safety protocols must be observed.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[7] Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials. Use dry, inert techniques for transfers.

-

Spills: In case of a spill, do not use water. Use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Synthesis and Purification: A Validated Protocol

The most common and direct method for the preparation of aryl sulfonyl chlorides is the electrophilic substitution of an aromatic ring using chlorosulfonic acid.[8] This process, known as chlorosulfonation, is highly effective for electron-rich heterocycles like 2-methylthiophene.

Synthesis Workflow

The synthesis involves the direct reaction of 2-methylthiophene with an excess of chlorosulfonic acid. The workflow is designed to control the highly exothermic reaction and ensure the selective formation of the 2-sulfonyl chloride isomer, which is favored due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring at the C2 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorosulfonation of 2-Methylthiophene

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[9] The key to success is the careful control of temperature during the addition of the thiophene to the highly reactive chlorosulfonic acid.

Materials and Equipment:

-

2-Methylthiophene (98%)

-

Chlorosulfonic acid (≥99%)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and an addition funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Reagent Charging: Carefully add chlorosulfonic acid (e.g., 4 equivalents) to the flask and cool the contents to 0 °C with stirring.

-

Substrate Addition: Add 2-methylthiophene (1 equivalent) dropwise via the addition funnel to the stirred chlorosulfonic acid. Causality: This dropwise addition is critical to dissipate the heat generated from the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition. Maintaining a low temperature (0-5 °C) favors the selective sulfonation at the kinetically favored C2 position.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up - Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid. The process is extremely exothermic and generates large volumes of HCl gas; performing this step slowly and with efficient cooling is a critical safety measure.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. Causality: The bicarbonate wash neutralizes any remaining acidic byproducts (HCl, sulfuric acid, and the sulfonic acid from hydrolysis), which is essential for the stability of the sulfonyl chloride product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexanes. This step is crucial to remove any unreacted starting material and the sulfonic acid byproduct.

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following data provides a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.6 ppm .

-

Thiophene Ring Protons (Ar-H): Two doublets are expected in the aromatic region. The proton at the C4 position (meta to the sulfonyl group) would appear around δ 7.0-7.2 ppm , and the proton at the C3 position (ortho to the sulfonyl group) would be further downfield, around δ 7.6-7.8 ppm , due to the strong electron-withdrawing effect of the -SO₂Cl group.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): Expected around δ 15-16 ppm .

-

Thiophene Ring Carbons: Based on data for 2-methylthiophene[10] and substituent effects, the following approximate shifts are predicted:

-

C5 (bearing CH₃): ~δ 145-150 ppm

-

C2 (bearing SO₂Cl): ~δ 140-145 ppm

-

C3: ~δ 135-138 ppm

-

C4: ~δ 127-130 ppm

-

-

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the sulfonyl chloride functional group.

-

Characteristic Absorptions: Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations are expected at approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.[11] Additional peaks corresponding to C-H and C=C stretching of the thiophene ring will also be present. The IR spectrum for the closely related thiophene-2-sulfonyl chloride shows these characteristic peaks, providing a reliable reference.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z ≈ 196 . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% of the M peak) and two sulfur atoms would be expected.

-

Key Fragmentation: A primary fragmentation pathway for aryl sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂).

-

[M-Cl]⁺: m/z ≈ 161

-

[M-SO₂Cl]⁺ or [C₅H₅S]⁺: m/z ≈ 97 (5-methylthienyl cation)

-

Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

Reaction Mechanism: Sulfonamide Formation

The primary reaction is the formation of sulfonamides via reaction with primary or secondary amines. The reaction proceeds through a nucleophilic addition-elimination mechanism at the sulfur center.

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Role as a Key Building Block for Carbonic Anhydrase Inhibitors

Thiophene sulfonamides are a well-established class of potent carbonic anhydrase inhibitors. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, while the thiophene ring and its substituents engage in additional interactions within the active site cavity, dictating the inhibitor's potency and isoform selectivity.

While not a direct precursor to the marketed drugs Dorzolamide or Brinzolamide, this compound is a representative and crucial building block for synthesizing libraries of novel thiophene sulfonamide-based CA inhibitors.[13][14] For example, reacting it with a diverse panel of amines allows for the rapid generation of candidate molecules for screening. The 5-methyl group can provide beneficial hydrophobic interactions within the active site, potentially enhancing binding affinity. The general structure of these inhibitors highlights the importance of this building block.

Caption: Role of thiophene sulfonyl chlorides in synthesizing carbonic anhydrase inhibitors.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis via chlorosulfonation, coupled with its predictable and efficient reactivity towards nucleophiles, makes it an ideal starting material for constructing libraries of novel sulfonamides. The proven success of the thiophene sulfonamide scaffold, particularly in the field of carbonic anhydrase inhibition, underscores the continued importance of this building block. This guide provides the foundational knowledge—from safe handling and synthesis to characterization and application—required for researchers to confidently and effectively leverage the synthetic potential of this compound in their pursuit of new therapeutic agents.

References

- Bayram, E., Senturk, M., Kufrevioglu, O. I., & Ekinci, D. (2018). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 351(11), e1800171. [Link]

- Dean, R. L., et al. (1998). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 2(3), 159-164. [Link]

- Holmes, J. M., Lee, G. C., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. [Link]

- Garst, M. E., et al. (1994). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 37(24), 4213-4217. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. [Link]

- PubChem. (n.d.). 2-Thiophenesulfonyl chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pramanik, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- Amerigo Scientific. (n.d.). This compound. [Link]

- Ghorab, M. M., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(12), 947-965. [Link]

- Chem-Impex International Inc. (n.d.). 4-Methylthiophene-2-sulfonyl chloride. [Link]

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (n.d.). 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. [Link]

- Organic Syntheses. (n.d.). thiophenol. [Link]

- ChemBK. (n.d.). 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride. [Link]

- ResearchGate. (2006). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- PubChemLite. (n.d.). This compound (C5H5ClO2S2). [Link]

- Wiley Online Library. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

- SpectraBase. (n.d.). Thiophene-2-sulfonyl chloride. [Link]

- Google Patents. (n.d.). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

- NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. [Link]

- ResearchGate. (2014).

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-.... [Link]

- Wikipedia. (n.d.). 2-Methylthiophene. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. api.pageplace.de [api.pageplace.de]

- 9. 2-Methylthiophene - Wikipedia [en.wikipedia.org]

- 10. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylthiophene-2-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonyl chloride

Introduction

This compound is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique combination of a thiophene nucleus and a highly reactive sulfonyl chloride functional group makes it an indispensable reagent for introducing the 5-methylthien-2-ylsulfonyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of medicinal chemistry and materials science. By synthesizing technical data with mechanistic insights, this document serves as a practical resource for professionals engaged in advanced chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound at room temperature. The thiophene ring provides aromatic character, while the electron-withdrawing sulfonyl chloride group activates the sulfur atom for nucleophilic attack, defining the compound's primary mode of reactivity.

Structure and Identification

The molecular structure consists of a thiophene ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | References |

| Molecular Formula | C₅H₅ClO₂S₂ | [1][2][3][4] |

| Molecular Weight | 196.68 g/mol | [1][3] |

| CAS Number | 55854-45-0 | [4] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [3] |

| Canonical SMILES | Cc1ccc(s1)S(Cl)(=O)=O | [1] |

| InChI Key | QGGRRHYGHGJEKP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The primary and most direct industrial and laboratory-scale synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methylthiophene. The choice of the sulfonating agent and reaction conditions is critical to ensure high regioselectivity for substitution at the C2 position, which is electronically favored, and to prevent polysubstitution or degradation of the acid-sensitive thiophene ring.

Synthetic Workflow: Chlorosulfonation

The reaction involves the direct treatment of 2-methylthiophene with a potent chlorosulfonating agent, such as chlorosulfonic acid. The causality behind this choice lies in the high reactivity of chlorosulfonic acid, which acts as a source of the electrophile, SO₂Cl⁺. The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of side products.

Sources

Spectroscopic data for 5-Methylthiophene-2-sulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiophene-2-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (C₅H₅ClO₂S₂). As a crucial building block in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on established spectroscopic principles with available reference information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a practical reference for researchers, chemists, and quality control professionals, offering not only data interpretation but also the underlying causality for experimental observations and robust protocols for data acquisition.

Molecular Structure and Overview

This compound is a substituted thiophene ring, an aromatic heterocyclic system. The structure features a methyl group at the 5-position and a sulfonyl chloride group at the 2-position. These substituents significantly influence the electronic environment of the thiophene ring, which is directly reflected in the compound's spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the thiophene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the two protons on the thiophene ring and the three protons of the methyl group.

-

Methyl Protons (C5-CH₃): This signal is expected to appear as a singlet in the upfield region, typically around 2.5 ppm. Its chemical shift is influenced by the electron-donating nature of the methyl group and its attachment to the aromatic ring.

-

Thiophene Ring Protons (H3 and H4): The two protons on the thiophene ring are in different chemical environments and will appear as two distinct signals. They form an AX spin system and are expected to appear as doublets due to mutual coupling. The proton at the 3-position (H3) is adjacent to the strongly electron-withdrawing sulfonyl chloride group and will thus be shifted significantly downfield compared to the proton at the 4-position (H4).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 7.6 - 7.8 | Doublet | ~ 4.0 | H3 |

| ~ 6.9 - 7.1 | Doublet | ~ 4.0 | H4 |

| ~ 2.5 - 2.6 | Singlet | N/A | C5-CH ₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents.

-

Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm value).

-

Thiophene Ring Carbons: The carbon atom directly attached to the sulfonyl chloride group (C2) will be the most deshielded (highest ppm value) due to the strong electron-withdrawing effect. The other ring carbons (C3, C4, C5) will have distinct chemical shifts reflecting their positions relative to the two substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 148 - 152 | C5 | Quaternary carbon attached to the methyl group. |

| ~ 142 - 146 | C2 | Quaternary carbon attached to the electron-withdrawing SO₂Cl group. |

| ~ 135 - 138 | C3 | CH carbon adjacent to the SO₂Cl group. |

| ~ 127 - 130 | C4 | CH carbon adjacent to the methyl group. |

| ~ 15 - 17 | C H₃ | Methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 5 seconds, and an acquisition time of ~1 second. Approximately 1024 scans are typically required for a high-quality spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, the most prominent features will be the strong absorptions from the sulfonyl chloride group.

The key diagnostic bands are:

-

S=O Asymmetric & Symmetric Stretching: The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands. These are among the most reliable indicators of this functional group in an IR spectrum.[1][2]

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons on the thiophene ring (typically just above 3000 cm⁻¹) and the aliphatic protons of the methyl group (just below 3000 cm⁻¹).[3]

-

C=C Stretching: Aromatic ring stretching vibrations for the thiophene ring will appear in the 1600-1400 cm⁻¹ region.

-

S-Cl Stretching: This vibration typically occurs in the far-IR region and may not be observed on all standard mid-IR spectrometers.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1380 - 1410 | Strong, Sharp | S=O Asymmetric Stretch[2] |

| ~ 1170 - 1200 | Strong, Sharp | S=O Symmetric Stretch[2] |

| ~ 1450 - 1550 | Medium-Weak | Thiophene Ring C=C Stretching |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

The molecular formula C₅H₅ClO₂S₂ gives a monoisotopic mass of 195.94 Da and a molecular weight of 196.68 g/mol .[4]

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺) will be observed at m/z ≈ 196. A key feature will be the M+2 peak, which arises from the natural abundance of isotopes.

-

Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺ to M+2 peak intensity ratio of approximately 3:1.

-

Sulfur Isotopes: Sulfur also has isotopes (³²S ~95.0%, ³³S ~0.75%, ³⁴S ~4.2%). The presence of two sulfur atoms will contribute a smaller but notable M+2 peak (~8.4% relative to M⁺).

The combination of chlorine and sulfur isotopes will result in a complex but predictable isotopic pattern for the molecular ion cluster.

Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation. For sulfonyl chlorides, fragmentation is often initiated by the cleavage of the S-Cl bond or the loss of sulfur dioxide (SO₂).[5]

Caption: Plausible EI fragmentation pathway for the molecule.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (Nominal) | Proposed Formula | Identity |

|---|---|---|

| 196 / 198 | [C₅H₅³⁵ClO₂S₂]⁺˙ / [C₅H₅³⁷ClO₂S₂]⁺˙ | Molecular Ion (M⁺) |

| 161 | [C₅H₅O₂S₂]⁺ | [M - Cl]⁺ |

| 97 | [C₅H₅S]⁺ | [M - Cl - SO₂]⁺ |

| 82 | [C₄H₂S]⁺˙ | [M - Cl - SO₂ - CH₃]⁺˙ |

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Acquisition: The EI source energy should be set to the standard 70 eV. Acquire mass spectra across a scan range of m/z 40-400.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₅ClO₂S₂ species.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical sulfonyl chloride functional group, and mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. The protocols and predictive data outlined in this guide serve as a robust framework for the analysis and quality control of this important synthetic intermediate.

References

- PubChem. This compound.

- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Advanced Chemistry Development. [Link][2]

- University of California, Davis. Table of Characteristic IR Absorptions. LibreTexts Chemistry. [Link][3]

- ResearchGate.

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

Sources

An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonyl Chloride: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methylthiophene-2-sulfonyl chloride, a pivotal heterocyclic building block in medicinal chemistry. Its official IUPAC name is This compound .[1][2] This document delves into the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and purification. The guide further explores the mechanistic underpinnings of its formation via electrophilic chlorosulfonation. A significant portion of this whitepaper is dedicated to the critical role of this compound in the development of therapeutic agents, with a particular focus on its application in the synthesis of potent enzyme inhibitors, such as carbonic anhydrase inhibitors for anti-glaucoma therapies. The narrative synthesizes technical accuracy with practical insights, aiming to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, consistently appearing in a multitude of approved pharmaceuticals.[3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a wide array of biological targets. The introduction of a sulfonyl chloride moiety onto the thiophene ring, as in this compound, provides a highly reactive handle for the construction of sulfonamides—a functional group integral to the pharmacophore of numerous successful drugs. This guide will focus specifically on the 5-methyl substituted derivative, exploring its synthesis, characterization, and strategic application in the synthesis of biologically active molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 55854-45-0 | |

| Molecular Formula | C₅H₅ClO₂S₂ | |

| Molecular Weight | 196.68 g/mol | |

| Appearance | Solid | |

| InChI | InChI=1S/C5H5ClO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |

| SMILES | CC1=CC=C(S1)S(=O)(=O)Cl |

Spectroscopic Data (Predicted and Comparative)

¹H NMR (Predicted):

-

δ ~7.6 ppm (d, 1H): Aromatic proton on the carbon adjacent to the sulfonyl chloride group.

-

δ ~6.9 ppm (d, 1H): Aromatic proton on the carbon adjacent to the methyl group.

-

δ ~2.5 ppm (s, 3H): Methyl group protons.

¹³C NMR (Predicted):

-

δ ~145 ppm: Quaternary carbon attached to the sulfonyl chloride group.

-

δ ~140 ppm: Quaternary carbon attached to the methyl group.

-

δ ~134 ppm: Aromatic CH carbon.

-

δ ~127 ppm: Aromatic CH carbon.

-

δ ~15 ppm: Methyl carbon.

Synthesis and Purification: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of this compound is the direct chlorosulfonation of 2-methylthiophene using chlorosulfonic acid. This electrophilic aromatic substitution reaction is highly regioselective due to the activating and directing effects of the methyl group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of 2-methylthiophene proceeds via a classical electrophilic aromatic substitution mechanism. The electrophile, chlorosulfonium ion (ClSO₂⁺), is generated in situ from chlorosulfonic acid. The electron-donating methyl group at the 5-position activates the thiophene ring and directs the incoming electrophile to the 2-position.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the chlorosulfonation of thiophene derivatives.[3]

Materials and Equipment:

-

2-Methylthiophene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Carefully add 50 mL of chlorosulfonic acid to the flask and cool to -10 °C.

-

Addition of 2-Methylthiophene: Slowly add 10 g (0.102 mol) of 2-methylthiophene dropwise via the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature between -10 °C and -5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a wash with water (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as a mixture of toluene and petroleum ether.

Purification Workflow:

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active sulfonamides. Its derivatives have shown significant promise as inhibitors of various enzymes implicated in disease.

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

A primary application of thiophene-2-sulfonyl chloride derivatives is in the synthesis of carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition is a key therapeutic strategy for the treatment of glaucoma. The sulfonamide moiety derived from this compound can bind to the zinc ion in the active site of carbonic anhydrase, leading to its inhibition. The well-known anti-glaucoma drug Dorzolamide, a thiophene-based sulfonamide, exemplifies the therapeutic potential of this class of compounds.

Signaling Pathway and Mechanism of Action:

Synthesis of Sulfonamide Derivatives: A General Protocol

The reaction of this compound with a primary or secondary amine is a straightforward and high-yielding method to produce the corresponding sulfonamides.

Procedure:

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Sulfonyl Chloride Addition: Cool the mixture in an ice bath and slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting sulfonamide by column chromatography or recrystallization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the sulfonyl chloride group, provides a reliable pathway for the construction of diverse sulfonamide libraries. The proven success of thiophene-based sulfonamides, particularly as carbonic anhydrase inhibitors, underscores the continued importance of this building block in the quest for novel and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery programs.

References

- PrepChem. (n.d.). Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Amerigo Scientific. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Safety and Hazards of 5-Methylthiophene-2-sulfonyl chloride

This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 5-Methylthiophene-2-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who work with this reactive compound. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding the Inherent Reactivity and Hazard Profile

This compound (C₅H₅ClO₂S₂) is a heterocyclic sulfonyl chloride that serves as a versatile reagent in organic synthesis, particularly in the construction of sulfonamides, which are prevalent motifs in many pharmaceutical agents.[1] Its utility, however, is intrinsically linked to its high reactivity, which also dictates its hazard profile. The core of its reactivity lies in the electrophilic nature of the sulfur atom, which is activated by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₂S₂ | [3] |

| Molecular Weight | 196.68 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 55854-45-0 | [3] |

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

The "Danger" signal word associated with this compound underscores the need for stringent safety precautions.[3]

The Critical Hazard: Reactivity with Nucleophiles, Especially Water

The primary and most immediate hazard associated with this compound is its vigorous and exothermic reaction with nucleophiles. Water, being a common laboratory solvent and present as atmospheric moisture, is a significant concern.

Hydrolysis: The Underlying Chemistry of a Major Hazard

Sulfonyl chlorides react readily with water in a hydrolysis reaction to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[5] This reaction is often violent and liberates toxic and corrosive HCl gas.

Reaction Scheme: C₅H₄(CH₃)SO₂Cl + H₂O → C₅H₄(CH₃)SO₃H + HCl

The generation of HCl gas in a poorly ventilated area can lead to severe respiratory irritation. Furthermore, the reaction is exothermic, which can cause a dangerous increase in temperature and pressure within a closed container.

Incompatible Materials

Beyond water, this compound is incompatible with a range of other substances. It is crucial to avoid contact with:

-

Alcohols: React to form sulfonate esters, an exothermic reaction that also produces HCl.

-

Amines: React vigorously to form sulfonamides, generating heat and HCl.[6][7]

-

Strong bases: Can promote rapid and uncontrolled decomposition.

-

Strong oxidizing agents: May lead to violent reactions.[5]

Self-Validating Safety Protocols: A Framework for Safe Handling

A self-validating safety protocol is a system of procedures designed with inherent checks and redundancies to ensure safety at every step. It moves beyond a simple checklist to a dynamic process of hazard recognition and mitigation.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to manage exposure to hazardous chemicals as they are designed to remove the hazard at the source.

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain any released HCl gas and to protect the user from splashes.[8] The sash should be kept as low as possible.

-

Inert Atmosphere: For reactions sensitive to moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is essential. This not only protects the integrity of the reaction but also serves as a critical safety measure by preventing reaction with atmospheric moisture.[9]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier of Protection

The selection and use of appropriate PPE is mandatory. The choice of materials must be based on their chemical resistance to sulfonyl chlorides and their decomposition products.

| PPE Item | Material/Type | Rationale and Validation |

| Gloves | Nitrile or Neoprene (double-gloving recommended) | These materials offer good resistance to a range of chemicals, including acids and some organic compounds.[10] Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected. |

| Eye Protection | Chemical safety goggles and a full-face shield | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[10] |

| Lab Coat | Flame-resistant material (e.g., Nomex) with full sleeves | A flame-resistant lab coat provides protection against splashes and potential fire hazards. It should be fully buttoned.[8] |

| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |

Experimental Workflow: A Step-by-Step Guide to Safe Practice

The following is a generalized, self-validating workflow for handling this compound in a laboratory setting.

-

Preparation and Pre-Reaction Checks:

-

Verify Fume Hood Functionality: Check the fume hood certification sticker and ensure the airflow monitor is functioning correctly.

-

Assemble and Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

-

Inert Atmosphere Setup: If required, set up the reaction under a positive pressure of nitrogen or argon, using a bubbler to monitor gas flow.[9]

-

Prepare Quenching Solution: Before starting the reaction, prepare a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate or a secondary amine like diethylamine in an appropriate solvent) and have it readily accessible.[6][11]

-

-

Handling and Dispensing:

-

Work in a Fume Hood: Conduct all transfers of the solid reagent within the fume hood.

-

Use Appropriate Tools: Use clean, dry spatulas and weighing boats.

-

Controlled Addition: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in portions to control the reaction rate and temperature.

-

-

Reaction Monitoring and Quenching:

-

Monitor Temperature: Use a thermometer to monitor the internal temperature of the reaction. If an unexpected exotherm occurs, be prepared to cool the reaction vessel with an ice bath.

-

Controlled Quenching: At the end of the reaction, cool the mixture in an ice bath before slowly and carefully adding the pre-prepared quenching solution. The quenching of unreacted sulfonyl chloride is highly exothermic and will likely generate gas (CO₂ if using bicarbonate). Add the quenching agent dropwise with vigorous stirring to maintain control.[11]

-

-

Work-up and Purification:

-

Aqueous Work-up: When performing an aqueous work-up, be mindful that any remaining unreacted sulfonyl chloride will hydrolyze. Perform this step in the fume hood.

-

Waste Segregation: Segregate all waste streams appropriately. Halogenated and non-halogenated waste should be collected in separate, clearly labeled containers.

-

-

Decontamination and Disposal:

-

Decontaminate Glassware: Decontaminate all glassware that has been in contact with the sulfonyl chloride by rinsing with a suitable solvent (e.g., acetone) followed by a quenching solution before washing.

-

Dispose of Waste: Dispose of all chemical waste in accordance with institutional and local regulations. Solid waste contaminated with the reagent should be treated as hazardous.[12][13]

-

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Spill Response

-

Evacuate the Area: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain the Spill: For a solid spill, carefully sweep it up, avoiding dust generation, and place it in a dry, labeled container for disposal.[12] For a solution, absorb the spill with an inert, dry material such as sand or vermiculite and place it in a sealed container for disposal.

-

Do Not Use Water: Never use water to clean up a spill of this compound, as this will exacerbate the hazard by generating HCl gas.[5]

Analytical Methods for Purity and Decomposition Monitoring

Ensuring the purity of this compound and monitoring for its decomposition are crucial for both experimental success and safety. A combination of analytical techniques is often employed.

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compound and detecting non-volatile impurities or degradation products, such as the corresponding sulfonic acid.[16][17] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a common setup.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities. However, care must be taken as the high temperatures in the GC inlet can cause thermal decomposition of the sulfonyl chloride.[18][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. The presence of impurities can often be detected by characteristic signals.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe handling requires a deep understanding of its reactivity and associated hazards. By implementing robust, self-validating safety protocols that include appropriate engineering controls, personal protective equipment, and well-defined experimental procedures, researchers can mitigate the risks and work with this compound in a safe and responsible manner. A proactive approach to safety, grounded in scientific principles, is the cornerstone of a successful and secure research environment.

References

- King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 114(8), 3028–3033.

- CymitQuimica. (2022, May 15). 5-[(Benzoylamino)

- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.

- Sigma-Aldrich. (2025, September 24).

- Royal Society of Chemistry. (n.d.). A new, simple and efficient protocol for the synthesis of sulfonamides. RSC Advances.

- MDPI. (n.d.).

- Fisher Scientific. (2013, November 21).

- Echemi. (n.d.).

- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.

- Fisher Scientific. (2025, December 22).

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Wiley Online Library. (n.d.).

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Environment, Health & Safety - University of California, Berkeley. (n.d.).

- Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.

- Conservation Wiki. (2023, October 6).

- PubChem. (n.d.). This compound.

- ALS. (2021, May 24). Analytical Method Summaries.

- PISCO. (n.d.). Chemical Resistance Chart.

- Burkert. (n.d.). Chemical Resistance Chart.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- BenchChem. (2025).

- ResearchGate. (2025, August 6).

- ChemSpider. (2013, June 6).

- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.

- Amerigo Scientific. (n.d.). This compound.

- MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- Burkert. (n.d.). Chemical Resistance Chart.

- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride 96%.

- Scirp.org. (n.d.).

- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- PubMed. (n.d.).

- MDPI. (2023, May 8). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach.

- American Chemical Society. (n.d.). 1.3.1 Introduction.

- U.S. Plastic Corp. (n.d.). Chemical Resistance Chart.

- MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.

- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Occupational Safety and Health Administr

Sources

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]